

Staining nucleic acids in dead cells with an Acid Green 20 based method.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020

[Get Quote](#)

Staining Nucleic Acids in Dead Cells with a Green Fluorescent Dye

Disclaimer: Initial research did not yield any established protocols for the use of **Acid Green 20** as a nucleic acid stain for identifying dead cells. The following application notes and protocols are based on the principles of commercially available, scientifically validated green fluorescent nucleic acid stains that are impermeant to live cells and stain the nuclei of dead cells. These dyes, such as SYTOX™ Green and DyeTOX™ Green, serve as reliable alternatives for viability assessment in research and drug development.

Application Notes

Principle of Dead Cell Staining

This method utilizes a high-affinity green fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live cells. In contrast, cells with compromised membranes, a hallmark of cell death, are permeable to the dye. Upon entry into a dead cell, the dye binds to nucleic acids, leading to a significant enhancement of its fluorescence. This differential staining allows for the clear distinction between live and dead cell populations in a sample. The bright green fluorescence emitted upon nucleic acid binding can be visualized using fluorescence microscopy or quantified by flow cytometry.

Applications

- **Viability Assessment:** A straightforward and reliable method to determine the percentage of dead cells in a cell culture population.
- **Cytotoxicity Assays:** To evaluate the cytotoxic effects of chemical compounds or therapeutic agents on cell lines.
- **Monitoring Cell Health:** Routine monitoring of cell culture health and integrity.
- **Exclusion of Non-viable Cells in Analysis:** For excluding dead cells from analysis in techniques like flow cytometry to ensure data accuracy.

Advantages

- **High Specificity for Dead Cells:** The dye is cell-impermeant, ensuring that only cells with compromised membranes are stained.
- **Bright and Photostable Signal:** Produces a strong and stable fluorescent signal upon binding to nucleic acids.
- **Simple and Rapid Protocol:** The staining procedure is quick and can be easily incorporated into existing workflows.
- **Compatibility:** Can be used in conjunction with other fluorescent probes for multi-parameter analysis.

Quantitative Data Summary

The following tables provide an overview of the typical characteristics of a green fluorescent dead cell stain and example data from a cytotoxicity assay.

Parameter	Value	Reference
Excitation Maximum	~504 nm	[1]
Emission Maximum	~523 nm	[1]
Recommended Concentration	10 nM - 1 µM	[1]
Instrument Compatibility	Fluorescence Microscope, Flow Cytometer	
Storage	≤-20°C, Protect from light	[1][2]

Treatment Group	% Dead Cells (Fluorescence Microscopy)	Mean Fluorescence Intensity (Flow Cytometry)
Untreated Control	3.5%	150
Vehicle Control	4.2%	180
Compound X (10 µM)	45.8%	2500
Compound X (50 µM)	89.1%	8750

Experimental Protocols

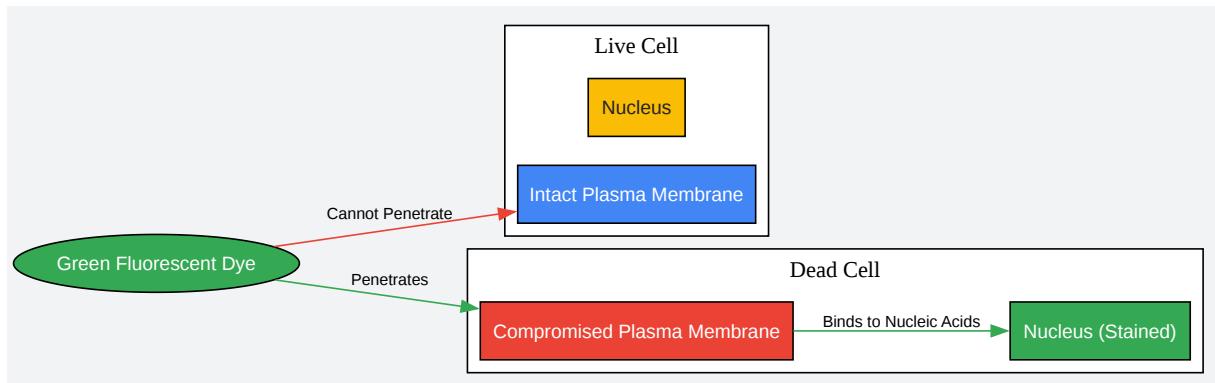
Reagent Preparation

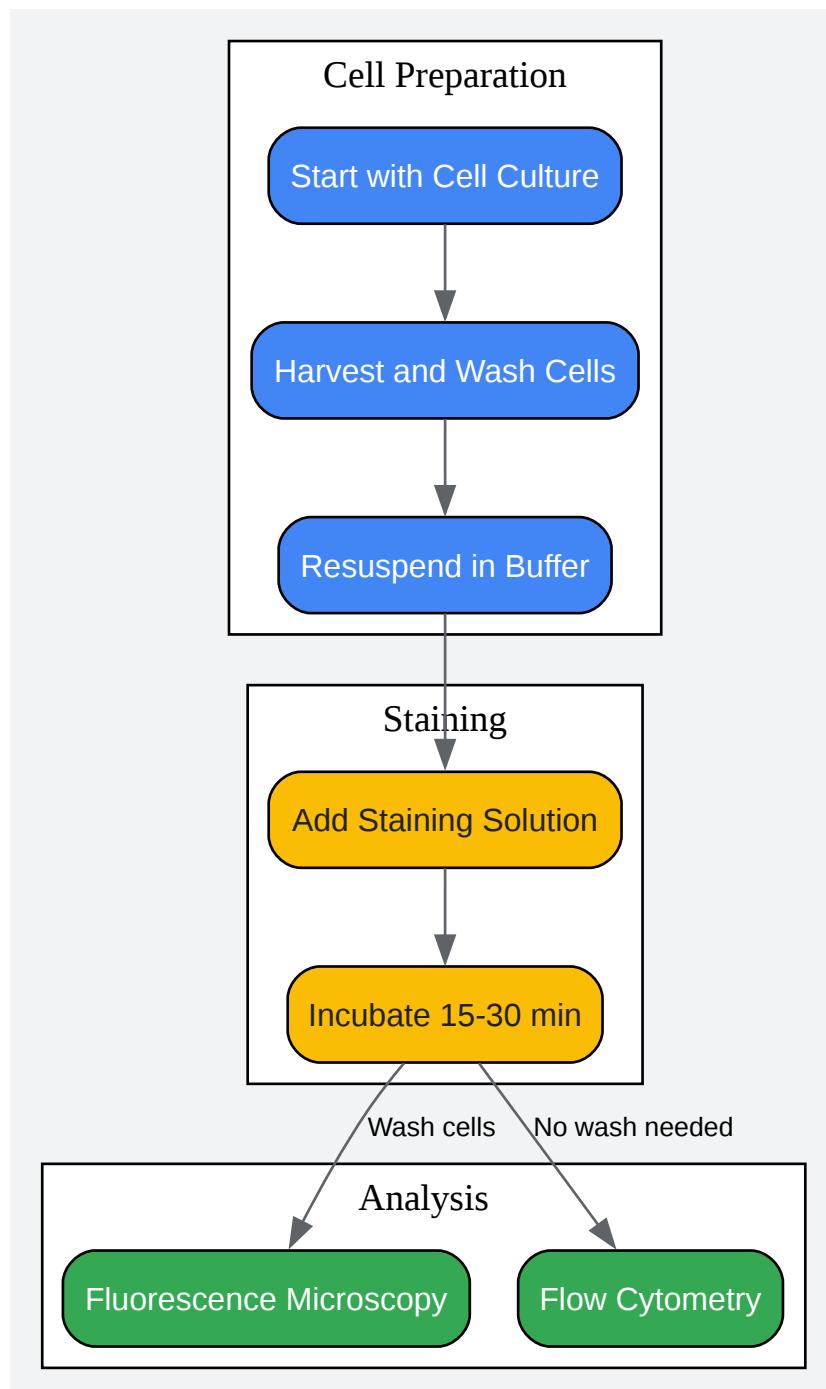
- Stock Solution: Prepare a 1 mM stock solution of the green fluorescent nucleic acid stain in dimethyl sulfoxide (DMSO).[2]
- Staining Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 µM) in a phosphate-free buffer such as Hank's Balanced Salt Solution (HBSS).[1] It is recommended to determine the optimal concentration for your specific cell type and application, typically in the range of 10 nM to 1 µM.[1]

Cell Preparation

- Culture cells under desired experimental conditions.

- For adherent cells, gently detach them from the culture vessel using a non-enzymatic cell dissociation solution or trypsin.
- For suspension cells, collect them by centrifugation.
- Wash the cells once with phosphate-buffered saline (PBS).
- Resuspend the cells in the desired buffer for staining at a concentration of 1×10^6 cells/mL.


Staining Protocol for Fluorescence Microscopy


- Seed cells in a suitable imaging dish or plate.
- After experimental treatment, remove the culture medium and wash the cells once with PBS.
- Add the prepared staining solution to cover the cells.
- Incubate for 15-30 minutes at room temperature, protected from light.[\[1\]](#)
- Remove the staining solution and wash the cells two to three times with a phosphate-free buffer.[\[1\]](#)
- Image the cells using a fluorescence microscope with a standard GFP or FITC filter set.[\[1\]](#)
Live cells will show minimal to no fluorescence, while dead cells will exhibit bright green nuclear staining.

Staining Protocol for Flow Cytometry

- Prepare a single-cell suspension as described in the "Cell Preparation" section.
- Add the green fluorescent nucleic acid stain directly to the cell suspension at the predetermined optimal concentration.
- Incubate for 15 minutes at room temperature, protected from light.[\[3\]](#)
- The cells can be analyzed directly on a flow cytometer without a wash step.[\[3\]](#)
- Use appropriate laser and filter settings for GFP or FITC to detect the green fluorescence.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Green Live-cell Nucleic Acid Stain [lifesct.com]
- 3. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Staining nucleic acids in dead cells with an Acid Green 20 based method.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136020#staining-nucleic-acids-in-dead-cells-with-an-acid-green-20-based-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com